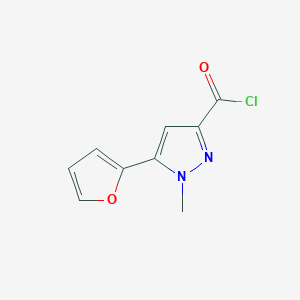![molecular formula C12H19Cl2N3O2 B1342295 Dihydrochlorid von 3-[4-(Pyridin-2-yl)piperazin-1-yl]propansäure CAS No. 1172891-02-9](/img/structure/B1342295.png)
Dihydrochlorid von 3-[4-(Pyridin-2-yl)piperazin-1-yl]propansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride is a chemical compound with the molecular formula C({12})H({17})N({3})O({2})·2HCl and a molecular weight of 308.21 g/mol . This compound is known for its applications in various scientific research fields, particularly in medicinal chemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride is widely used in scientific research due to its versatile chemical properties:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of pyridine-2-amine with 1-chloropropane to form 1-(pyridin-2-yl)piperazine.
Carboxylation: The piperazine derivative is then reacted with a carboxylating agent, such as chloroacetic acid, under basic conditions to introduce the propanoic acid moiety.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride involves large-scale batch reactions with optimized conditions to ensure high yield and purity. The process includes:
Reactor Design: Use of stainless steel reactors with precise temperature and pH control.
Purification: Crystallization and recrystallization techniques to obtain the pure dihydrochloride salt.
Quality Control: Rigorous testing for purity and consistency using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Wirkmechanismus
The mechanism of action of 3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[4-(Pyridin-3-yl)piperazin-1-yl]propanoic acid dihydrochloride
- 3-[4-(Pyridin-4-yl)piperazin-1-yl]propanoic acid dihydrochloride
- 3-[4-(Pyridin-2-yl)piperazin-1-yl]butanoic acid dihydrochloride
Uniqueness
3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride is unique due to its specific substitution pattern on the piperazine ring and the presence of the propanoic acid moiety. This structural configuration imparts distinct chemical and biological properties, making it valuable for targeted research applications.
Eigenschaften
IUPAC Name |
3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.2ClH/c16-12(17)4-6-14-7-9-15(10-8-14)11-3-1-2-5-13-11;;/h1-3,5H,4,6-10H2,(H,16,17);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSPGHAZUBNVKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C2=CC=CC=N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(2-Furyl)phenyl]methylamine](/img/structure/B1342224.png)
![N-[3-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1342225.png)
![[2-(2-Furyl)phenyl]methylamine](/img/structure/B1342226.png)
![2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1342227.png)


![N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine](/img/structure/B1342232.png)

![N,N-dimethyl-2-{4-[(methylamino)methyl]phenoxy}ethanamine](/img/structure/B1342238.png)
